molecular formula C16H27N B238846 Bis(2,5-endomethylenecyclohexylmethyl)amine CAS No. 10171-76-3

Bis(2,5-endomethylenecyclohexylmethyl)amine

Cat. No. B238846
CAS RN: 10171-76-3
M. Wt: 233.39 g/mol
InChI Key: CEKRYRXNZFBGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,5-endomethylenecyclohexylmethyl)amine, also known as BECA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BECA is a bicyclic amine that contains two cyclohexylmethyl groups and has a unique structure that distinguishes it from other amines.

Mechanism Of Action

The mechanism of action of Bis(2,5-endomethylenecyclohexylmethyl)amine is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Bis(2,5-endomethylenecyclohexylmethyl)amine has been shown to bind to proteins and enzymes, altering their activity and function. The unique structure of Bis(2,5-endomethylenecyclohexylmethyl)amine allows for selective binding to specific targets, making it a promising candidate for drug development.

Biochemical And Physiological Effects

Bis(2,5-endomethylenecyclohexylmethyl)amine has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Bis(2,5-endomethylenecyclohexylmethyl)amine has also been shown to inhibit the growth of cancer cells and reduce the severity of symptoms in animal models of Parkinson's disease. These effects are thought to be due to the interaction of Bis(2,5-endomethylenecyclohexylmethyl)amine with specific biological targets, leading to changes in cellular signaling pathways and gene expression.

Advantages And Limitations For Lab Experiments

Bis(2,5-endomethylenecyclohexylmethyl)amine has several advantages for use in lab experiments, including its high purity and stability. Bis(2,5-endomethylenecyclohexylmethyl)amine is also relatively easy to synthesize, making it readily available for research purposes. However, the unique structure of Bis(2,5-endomethylenecyclohexylmethyl)amine can make it challenging to study its interactions with biological targets, and further research is needed to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Bis(2,5-endomethylenecyclohexylmethyl)amine, including the development of new synthetic methods for the production of Bis(2,5-endomethylenecyclohexylmethyl)amine derivatives with improved properties. Further investigation into the mechanism of action of Bis(2,5-endomethylenecyclohexylmethyl)amine and its interactions with biological targets is also needed. Bis(2,5-endomethylenecyclohexylmethyl)amine has shown promising results in animal models of various diseases, and further research is needed to determine its potential as a drug candidate for the treatment of these diseases. Additionally, the potential applications of Bis(2,5-endomethylenecyclohexylmethyl)amine in material science and other fields should be explored further.

Synthesis Methods

Bis(2,5-endomethylenecyclohexylmethyl)amine can be synthesized through a multistep reaction process, starting with the reaction of 2,5-dimethylcyclohexanone with formaldehyde and ammonium acetate to form 2,5-endomethylenecyclohexylmethylamine. This intermediate is then reacted with formaldehyde and hydrochloric acid to yield Bis(2,5-endomethylenecyclohexylmethyl)amine. The synthesis of Bis(2,5-endomethylenecyclohexylmethyl)amine requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.

Scientific Research Applications

Bis(2,5-endomethylenecyclohexylmethyl)amine has been studied for its potential applications in various fields, including organic chemistry, material science, and biomedical research. In organic chemistry, Bis(2,5-endomethylenecyclohexylmethyl)amine has been used as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds. In material science, Bis(2,5-endomethylenecyclohexylmethyl)amine has been used as a building block for the synthesis of novel polymers with unique properties. In biomedical research, Bis(2,5-endomethylenecyclohexylmethyl)amine has been investigated for its potential as a drug candidate for the treatment of various diseases.

properties

CAS RN

10171-76-3

Product Name

Bis(2,5-endomethylenecyclohexylmethyl)amine

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-N-(2-bicyclo[2.2.1]heptanylmethyl)methanamine

InChI

InChI=1S/C16H27N/c1-3-13-5-11(1)7-15(13)9-17-10-16-8-12-2-4-14(16)6-12/h11-17H,1-10H2

InChI Key

CEKRYRXNZFBGPG-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2CNCC3CC4CCC3C4

Canonical SMILES

C1CC2CC1CC2CNCC3CC4CCC3C4

synonyms

(1R,4S)-N-[[(1S,4R)-Bicyclo[2.2.1]heptan-2α-yl]methyl]bicyclo[2.2.1]heptane-2β-methanamine

Origin of Product

United States

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